molecular formula C22H15N3O3 B11023085 N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11023085
M. Wt: 369.4 g/mol
InChI Key: JHWWZZJIPVUNAI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a pyridin-3-yl substituent at the quinoline 2-position and a 1,3-benzodioxol-5-yl group attached via a carboxamide linkage at the 4-position.

Properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H15N3O3/c26-22(24-15-7-8-20-21(10-15)28-13-27-20)17-11-19(14-4-3-9-23-12-14)25-18-6-2-1-5-16(17)18/h1-12H,13H2,(H,24,26)

InChI Key

JHWWZZJIPVUNAI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the pyridine moiety: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers on the Quinoline Ring

Two positional isomers, N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide (52) and N-(1,3-benzodioxol-5-yl)quinoline-5-carboxamide (53), highlight the impact of carboxamide substituent placement on quinoline (Table 1) :

Table 1: Physical and Spectral Properties of Positional Isomers

Property Compound 52 (3-Carboxamide) Compound 53 (5-Carboxamide)
Melting Point (°C) 254–256 202–203
Molecular Formula C₁₇H₁₂N₂O₃ C₁₇H₁₂N₂O₃
Molecular Weight (m/z) 292 [M]⁺ 292 [M]⁺
IR C=O Stretch (cm⁻¹) 1659 1643
  • Key Observations :
    • The 3-carboxamide isomer (52) exhibits a higher melting point, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) facilitated by the substituent’s position.
    • Both compounds showed moderate cytotoxicity in MTT assays, but positional differences may influence target binding efficiency .

Substitution at the Quinoline 6-Position

The addition of a chlorine atom at the quinoline 6-position, as in G547-0245 (N-(1,3-benzodioxol-5-yl)-6-chloro-2-(pyridin-3-yl)quinoline-4-carboxamide), introduces electronic and steric effects (Table 2) :

Table 2: Chloro-Substituted Analog (G547-0245)

Property G547-0245 Target Compound (No Cl)
Molecular Formula C₂₃H₁₆ClN₃O₃ C₂₂H₁₆N₃O₃
Molecular Weight 425.85 g/mol 382.38 g/mol
Substituent Effects Enhanced lipophilicity Reduced steric hindrance
  • No direct bioactivity data are available for G547-0245, but chloro-substituted quinolines often exhibit enhanced binding to hydrophobic enzyme pockets .

Variation in Amide Substituents

Compound 34 (N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide) replaces the benzodioxol group with a pyrazole-cyanobenzyl moiety (Table 3) :

Table 3: Amide Substituent Comparison

Property Compound 34 Target Compound
Amide Group Pyrazole-cyanobenzyl 1,3-Benzodioxol-5-yl
Molecular Formula C₂₉H₂₁F₃N₆O C₂₂H₁₆N₃O₃
Functional Impact Electron-withdrawing CF₃ Electron-rich benzodioxole
  • Key Observations :
    • The trifluoromethyl group in Compound 34 may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the benzodioxol group.
    • Benzodioxol’s oxygen atoms could engage in hydrogen bonding, favoring interactions with polar biological targets .

Pyridine Ring Positional Isomerism

2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide () demonstrates the effect of pyridine substitution at the 2-position versus 3-position :

  • Key Observations: Pyridin-2-yl groups may participate in different π-π stacking or metal coordination compared to pyridin-3-yl, altering target selectivity. No bioactivity data are provided, but such positional changes are critical in kinase inhibitor design, where binding pocket geometry dictates efficacy .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimalarial applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline core, a pyridine group, and a benzodioxole moiety. Its molecular formula is C22H15N3O3C_{22}H_{15}N_{3}O_{3} with a molecular weight of approximately 369.4 g/mol. The unique combination of these functional groups is believed to contribute significantly to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through:

  • Inhibition of Tubulin Polymerization : This mechanism leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies.
  • Antimalarial Activity : The compound has shown effectiveness against Plasmodium falciparum, the causative agent of malaria, indicating its potential as an antimalarial agent.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

  • Cell Lines Tested : It has been tested on various cancer cell lines, demonstrating significant antiproliferative effects.
  • Mechanism : The inhibition of tubulin polymerization disrupts microtubule dynamics, essential for mitosis, leading to increased apoptosis in malignant cells.

Antimalarial Activity

The compound's antimalarial potential has been highlighted in several research efforts:

  • Efficacy : It has shown promising results in inhibiting the growth of Plasmodium falciparum, with IC50 values indicating moderate to high potency.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds underscores the unique biological profile of this compound. The following table summarizes key features and activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)quinolineSimilar benzodioxole and quinoline structureAnticancer activity
N-(2-Pyridyl)-4(3H)-quinazolinoneQuinazolinone derivative with pyridine substitutionAntimicrobial properties
4-AminoquinolineBasic quinoline structure with amino groupAntimalarial properties
6-MethoxyquinolineQuinoline with methoxy substitutionPotential anticancer activity

This table illustrates how the specific arrangement of functional groups in this compound may enhance its efficacy compared to other quinoline derivatives.

Case Studies and Research Findings

  • Apoptosis Induction : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines through caspase activation pathways.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, further supporting its anticancer potential.

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